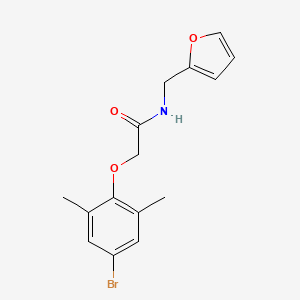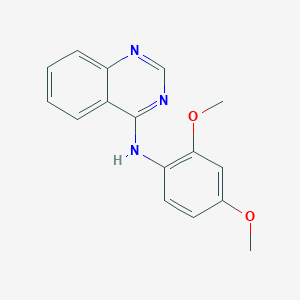
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a chemical compound that has been synthesized and studied for various properties and potential applications. While specific research on this exact compound is limited, there are studies on similar compounds that provide insights into synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis The synthesis of compounds similar to 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide often involves multiple steps, including acetylation, ethylation, and condensation reactions. For example, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized with an overall yield of 77% through a sequence of reduction, acetylation, ethylation, and condensation steps (Gong Fenga, 2007).
Molecular Structure Analysis The molecular structure of similar compounds is characterized using techniques like NMR, IR, and X-ray crystallography. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was structurally elucidated and its crystal structure was determined (G. Sharma et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For instance, Kametani, Ohsawa, and Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. Their study demonstrated the application of related bromo-dimethylphenoxy acetamides in the synthesis of complex organic structures like indoles and 2-oxindoles, essential in pharmaceutical research (Kametani, Ohsawa, & Ihara, 1981).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been explored for their potential therapeutic effects. For example, Ahmadi et al. (2012) synthesized new diphenhydramine derivatives and evaluated their anti-inflammatory activities in rats. Their research contributes to understanding how structural variations in compounds like 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide can influence biological activity and therapeutic potential (Ahmadi, Khalili, Hajikhani, Safari, & Nahri-Niknafs, 2012).
Analytical Chemistry
This compound is also relevant in analytical chemistry for developing new methods and reagents. Gikas et al. (2003) developed a new fluorescent reagent for sensitive detection of carbonyl compounds, showcasing how similar compounds can be used in creating sensitive analytical tools for environmental and biochemical analysis (Gikas, Parissi-Poulou, Kazanis, & Vavagianis, 2003).
Metabolism Studies
In the context of metabolism studies, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research illustrates the use of structurally related compounds in understanding metabolic pathways and potential toxicological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-6-12(16)7-11(2)15(10)20-9-14(18)17-8-13-4-3-5-19-13/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNWFLYZREIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2=CC=CO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)


![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)